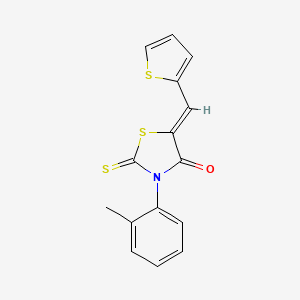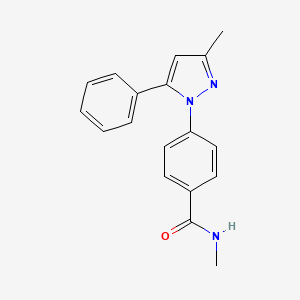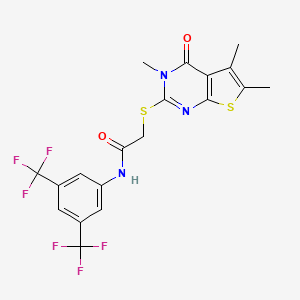![molecular formula C20H19N3O4S2 B15099348 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B15099348.png)
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and an ethoxyphenyl carbamothioyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the formation of the thiazolidinone ring. This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the thiazolidinone intermediate.
Addition of Ethoxyphenyl Carbamothioyl Group: The final step involves the addition of the ethoxyphenyl carbamothioyl group. This is typically done through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with an ethoxyphenyl isothiocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of various substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid: Shares the thiazolidinone ring but lacks the phenyl and ethoxyphenyl carbamothioyl groups.
4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde: Contains a similar thiazolidinone structure with a different substituent.
Uniqueness
The uniqueness of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H19N3O4S2 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-27-15-10-8-13(9-11-15)21-19(28)22-17(24)12-16-18(25)23(20(26)29-16)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H2,21,22,24,28) |
Clave InChI |
YGHQUGAZSIBXDR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099267.png)
![(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15099277.png)
![3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15099279.png)
![2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099280.png)
![(4E)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B15099289.png)
![3-[(4-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15099291.png)
![3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B15099306.png)
![N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide](/img/structure/B15099308.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099320.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15099329.png)


![(5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099347.png)
